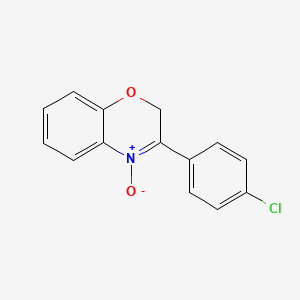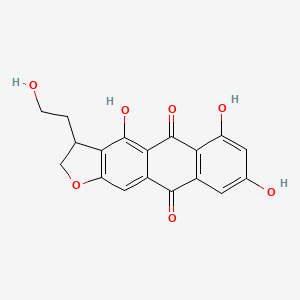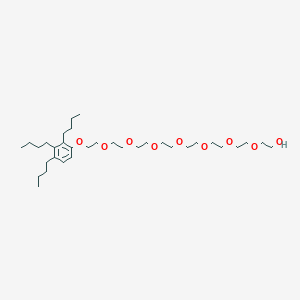
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by its unique structure, which includes a phenoxy group substituted with three butyl groups and a long heptaoxatricosan chain
Vorbereitungsmethoden
The synthesis of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves multiple steps. One common method starts with the preparation of the phenoxy group, which is then substituted with butyl groups. The heptaoxatricosan chain is synthesized separately and then attached to the phenoxy group through a series of reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Wissenschaftliche Forschungsanwendungen
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has several scientific research applications:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or compounds.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or cellular components.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug delivery systems.
Wirkmechanismus
The mechanism of action of 23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The phenoxy group may interact with enzymes or receptors, while the heptaoxatricosan chain can influence the compound’s solubility and distribution within biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
23-(2,3,4-Tributylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can be compared with other similar compounds, such as:
2,3,4-Pentanetrione: This compound also contains multiple functional groups and can undergo similar chemical reactions.
Phenol, 2,4,6-tri-tert-butyl-: This compound shares the phenoxy structure but with different substituents, leading to distinct chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
76149-69-4 |
|---|---|
Molekularformel |
C34H62O9 |
Molekulargewicht |
614.8 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-(2,3,4-tributylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C34H62O9/c1-4-7-10-31-13-14-34(33(12-9-6-3)32(31)11-8-5-2)43-30-29-42-28-27-41-26-25-40-24-23-39-22-21-38-20-19-37-18-17-36-16-15-35/h13-14,35H,4-12,15-30H2,1-3H3 |
InChI-Schlüssel |
DIWPVXOCIYQDJD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(C(=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO)CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



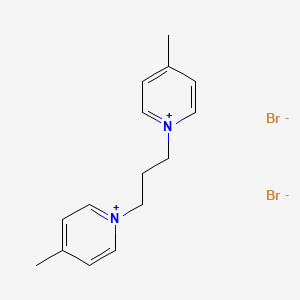
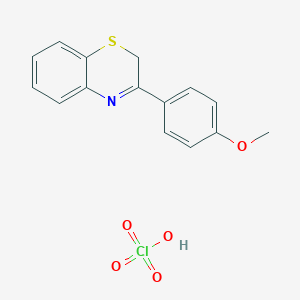
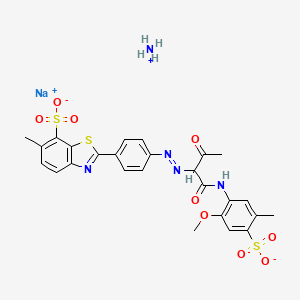
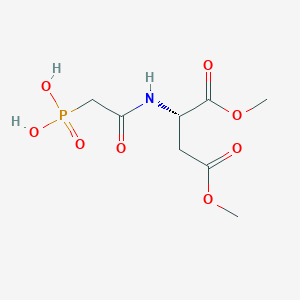
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)
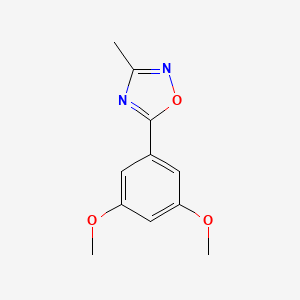
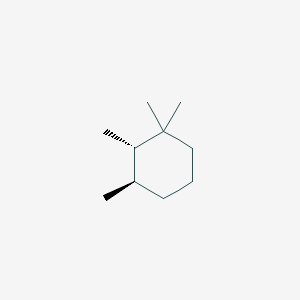
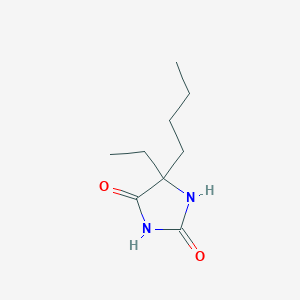
![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
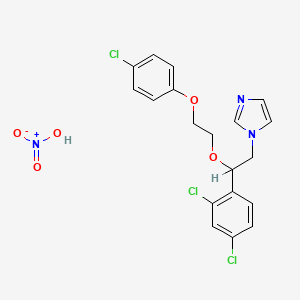
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)
